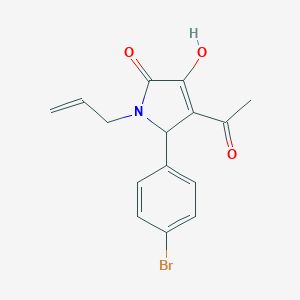
4,4'-二氯苯甲酰
描述
4,4’-Dichlorobenzil is a chemical compound with the molecular formula C14H8Cl2O2 . It is also known by other names such as 1,2-Bis(4-chlorophenyl)-1,2-ethanedione .
Synthesis Analysis
The synthesis of 4,4’-Dichlorobenzil involves a reaction with internal alkynes, HFIP, and DMSO. The reaction vial is sealed and heated at 130 °C for 20 hours .
Molecular Structure Analysis
The molecular structure of 4,4’-Dichlorobenzil is characterized by an average mass of 279.118 Da and a mono-isotopic mass of 277.990143 Da . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Physical And Chemical Properties Analysis
4,4’-Dichlorobenzil has a density of 1.4±0.1 g/cm³, a boiling point of 427.3±30.0 °C at 760 mmHg, and a flash point of 180.4±25.1 °C . It also has a molar refractivity of 71.0±0.3 cm³ .
科学研究应用
Synthesis of Non-symmetric α-Diketones
4,4’-Dichlorobenzil is used in the synthesis of non-symmetric α-diketones directly from aldehydes via C-C bond formation . This process involves the use of 4,4’-dichlorobenzil, cyclohexylthiourea, and KOH in DMSO at 110 °C .
Synthesis of Symmetric α-Diketones
In addition to non-symmetric α-diketones, 4,4’-Dichlorobenzil is also used in the synthesis of symmetric α-diketones . The process involves the use of a substrate, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, K2CO3, and a CO2 atmosphere .
Mechanistic Experiments
4,4’-Dichlorobenzil is used in mechanistic experiments to understand the reaction pathways and mechanisms involved in the synthesis of α-diketones .
Characterization of Products
The compound is used in the characterization of products synthesized in the lab. Techniques such as NMR spectroscopy, ESI mass spectrometry, GC-MS, and LC-ESI-MS are used for this purpose .
Computational Studies
4,4’-Dichlorobenzil is used in computational studies to understand the theoretical aspects of the reactions it is involved in .
Safety and Handling
As a chemical compound, understanding the safety and handling of 4,4’-Dichlorobenzil is crucial. It is known to cause skin and eye irritation . Proper safety measures, such as wearing protective gloves, eye protection, and face protection, are recommended when handling this compound .
作用机制
Target of Action
Similar compounds like dichlorobenzyl alcohol have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It is suggested that similar compounds like dichlorobenzyl alcohol exhibit local anesthetic action due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Result of Action
Similar compounds like dichlorobenzyl alcohol have been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
It is suggested that changes in the structure of similar compounds can increase environmental persistence and potentially increase their toxicity .
安全和危害
属性
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWUPHYEABFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063038 | |
| Record name | 4,4'-Dichlorobenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3457-46-3 | |
| Record name | 4,4′-Dichlorobenzil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorobenzil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dichlorobenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorophenyl)ethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the established synthetic routes for producing 4,4'-dichlorobenzil?
A1: 4,4'-Dichlorobenzil can be synthesized through different approaches:
- From 1,1,1,2-Tetrachloro-2,2-bis(4-chlorophenyl)ethane: This compound, structurally similar to DDT, can be rearranged in the presence of sulfuric acid to yield 4,4'-dichlorobenzil.
- From 4,4'-Dichlorobenzophenone: This method involves converting 4,4'-dichlorobenzophenone to its disodioketyl derivative followed by carbonation in dioxane. This reaction results in the formation of 4,4'-dichlorobenzilic acid, which can then be further oxidized to 4,4'-dichlorobenzil.
Q2: How does 4,4'-dichlorobenzil react with chlorosulfonic acid? What is the significance of this reaction?
A: Treating 4,4'-dichlorobenzil with an excess of chlorosulfonic acid leads to cyclization, yielding 3-chloro-2-phenylbenzofuran disulfonyl dichloride. This reaction involves electrophilic substitution and is particularly interesting for studying the reactivity of benzil derivatives towards strong electrophiles. Interestingly, using a smaller amount of chlorosulfonic acid results in the formation of 3,6,4'-trichloro-2-phenylbenzofuran-5-sulfonyl chloride instead. This highlights the influence of reagent stoichiometry on reaction selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)






![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)





